molecular formula C10H11ClFNO4S B8512863 2-Chloro-6-fluoro-3-(propylsulfonamido)benzoic acid

2-Chloro-6-fluoro-3-(propylsulfonamido)benzoic acid

Cat. No.: B8512863
M. Wt: 295.72 g/mol
InChI Key: HHGDCLOEAJYJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-3-(propylsulfonamido)benzoic acid is a useful research compound. Its molecular formula is C10H11ClFNO4S and its molecular weight is 295.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClFNO4S

Molecular Weight

295.72 g/mol

IUPAC Name

2-chloro-6-fluoro-3-(propylsulfonylamino)benzoic acid

InChI

InChI=1S/C10H11ClFNO4S/c1-2-5-18(16,17)13-7-4-3-6(12)8(9(7)11)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15)

InChI Key

HHGDCLOEAJYJSI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 2-chloro-6-fluoro-3-(propylsulfonamido)benzoate (174.5 mg, 0.4523 mmol) was dissolved in 3:1 dioxane:water (7.5 mL) and treated with barium hydroxide (100.7 mg, 0.5879 mmol). The reaction mixture was heated to 80° C. for 16 hours and then allowed to cool to ambient temperature. The mixture was acidified to a pH of 0 with concentrated HCl. The reaction mixture was allowed to stir for 10 minutes, after which the pH was adjusted to a pH of 4 using saturated sodium bicarbonate. The mixture was extracted with EtOAc (2×). The extracts were washed with water (2×) and brine (1×), dried over sodium sulfate, and concentrated to afford 2-chloro-6-fluoro-3-(propylsulfonamido)benzoic acid (75.7 mg, 0.2560 mmol, 56.6% yield). MS (APCI-neg) m/z=293.9 (M−H).
Name
Benzyl 2-chloro-6-fluoro-3-(propylsulfonamido)benzoate
Quantity
174.5 mg
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0 (± 1) mol
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100.7 mg
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7.5 mL
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